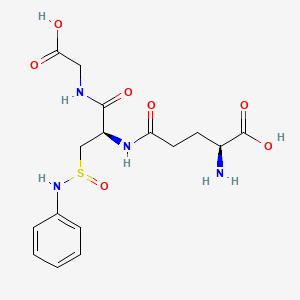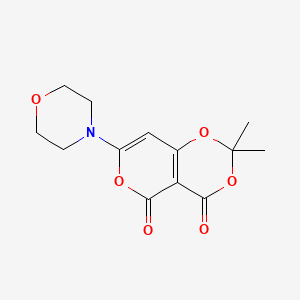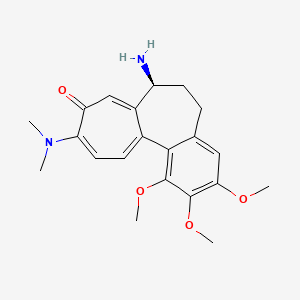
L-Glc6P(b1-1b)L-Glc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Glc6P(b1-1b)L-Glc, also known as beta-L-gluco-hexopyranosyl 6-O-phosphono-beta-L-gluco-hexopyranoside, is a chemical compound with a molecular mass of approximately 422.08 daltons . This compound is a phosphorylated form of glucose, which plays a crucial role in various biochemical pathways, particularly in the metabolism of carbohydrates.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Glc6P(b1-1b)L-Glc typically involves the phosphorylation of glucose derivatives. One common method is the enzymatic phosphorylation using glucokinase or hexokinase enzymes, which catalyze the transfer of a phosphate group from ATP to glucose . The reaction conditions usually require a buffered aqueous solution with optimal pH and temperature for enzyme activity.
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological processes involving microbial fermentation. Microorganisms such as Escherichia coli can be genetically engineered to overproduce the necessary enzymes for glucose phosphorylation. The fermentation process is followed by purification steps to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
L-Glc6P(b1-1b)L-Glc undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form gluconic acid derivatives.
Reduction: Reduction reactions can convert it back to glucose.
Substitution: Phosphate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Acidic or basic conditions can facilitate substitution reactions.
Major Products
The major products formed from these reactions include gluconic acid derivatives, dephosphorylated glucose, and various substituted glucose derivatives .
Scientific Research Applications
L-Glc6P(b1-1b)L-Glc has numerous applications in scientific research:
Chemistry: It is used as a reagent in enzymatic assays to study enzyme kinetics and metabolic pathways.
Biology: It plays a role in the study of carbohydrate metabolism and energy production in cells.
Medicine: It is used in diagnostic assays for glucose-6-phosphate dehydrogenase deficiency.
Industry: It is utilized in the production of biofuels and bioplastics through microbial fermentation processes
Mechanism of Action
L-Glc6P(b1-1b)L-Glc exerts its effects primarily through its role as an intermediate in the glycolysis and pentose phosphate pathways. It is transported into cells via glucose transporters and subsequently phosphorylated by hexokinase or glucokinase. This phosphorylation traps the glucose molecule within the cell, allowing it to undergo further metabolic processes. The compound also acts as a substrate for glucose-6-phosphate dehydrogenase, which is crucial for the oxidative phase of the pentose phosphate pathway .
Comparison with Similar Compounds
Similar Compounds
Glucose-6-phosphate: A closely related compound that also plays a central role in carbohydrate metabolism.
Fructose-6-phosphate: Another phosphorylated sugar involved in glycolysis.
Mannose-6-phosphate: Involved in glycosylation processes and lysosomal enzyme targeting.
Uniqueness
L-Glc6P(b1-1b)L-Glc is unique due to its specific beta-L-gluco-hexopyranosyl structure, which distinguishes it from other phosphorylated sugars. This unique structure allows it to participate in specific biochemical pathways and reactions that are not accessible to other similar compounds .
Properties
Molecular Formula |
C12H23O14P |
|---|---|
Molecular Weight |
422.28 g/mol |
IUPAC Name |
[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C12H23O14P/c13-1-3-5(14)7(16)9(18)11(24-3)26-12-10(19)8(17)6(15)4(25-12)2-23-27(20,21)22/h3-19H,1-2H2,(H2,20,21,22)/t3-,4-,5-,6-,7+,8+,9-,10-,11+,12+/m0/s1 |
InChI Key |
LABSPYBHMPDTEL-JGZVXCDNSA-N |
Isomeric SMILES |
C([C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)COP(=O)(O)O)O)O)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(C(C(C(O2)COP(=O)(O)O)O)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



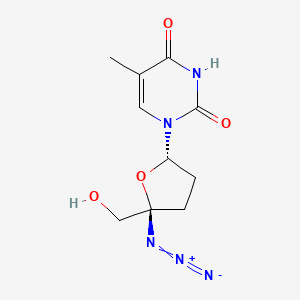
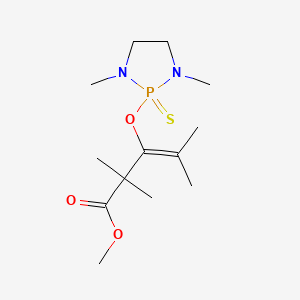
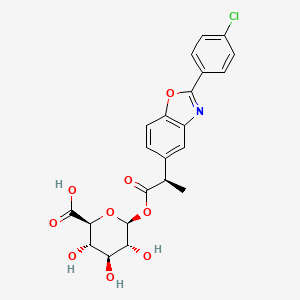
![4-[(4-Chlorophenyl)sulfonyl]benzoic acid](/img/structure/B12792704.png)
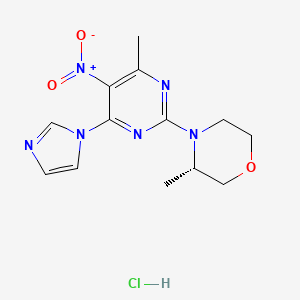
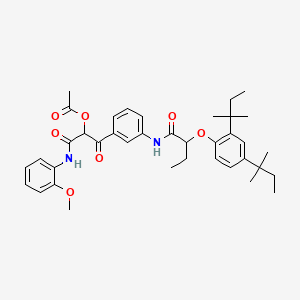
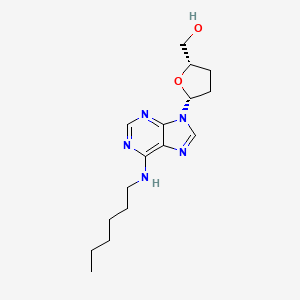
![cyclopentane;diphenyl-[2-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopentyl]phosphane;iron](/img/structure/B12792728.png)
![N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-[[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-octoxyoxan-3-yl]acetamide](/img/structure/B12792732.png)
